15(S)-Fluprostenol

Stereochemistry FP receptor Agonist potency

15(S)-Fluprostenol is a synthetic prostaglandin F2α (PGF2α) analog and the C-15 epimer of the potent FP receptor agonist (+)-15(R)-fluprostenol. It belongs to the fluprostenol series, which contains a characteristic 16-(3-trifluoromethylphenoxy) modification that enhances metabolic stability and receptor selectivity relative to the natural ligand.

Molecular Formula C23H29F3O6
Molecular Weight 458.5 g/mol
CAS No. 73307-38-7
Cat. No. B1660220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(S)-Fluprostenol
CAS73307-38-7
Molecular FormulaC23H29F3O6
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1
InChIKeyWWSWYXNVCBLWNZ-HBWANGNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

15(S)-Fluprostenol (CAS 73307-38-7): FP Prostaglandin Receptor Isomer with Distinct Stereochemical Pharmacology


15(S)-Fluprostenol is a synthetic prostaglandin F2α (PGF2α) analog and the C-15 epimer of the potent FP receptor agonist (+)-15(R)-fluprostenol [1]. It belongs to the fluprostenol series, which contains a characteristic 16-(3-trifluoromethylphenoxy) modification that enhances metabolic stability and receptor selectivity relative to the natural ligand [2]. Unlike the typical structure-activity relationship observed across most prostaglandins where the 15(S)-isomer is the eutomer, the fluprostenol series exhibits an inverted stereochemical preference at C-15, rendering 15(S)-fluprostenol a less potent FP agonist than its 15(R)-epimer [1][3]. This compound is primarily utilized as a research tool to investigate stereoselective receptor activation, prodrug metabolism, and as an analytical reference standard for the impurity profiling of travoprost and related therapeutic agents .

Why 15(S)-Fluprostenol Cannot Be Substituted by Other FP Agonists: Stereochemical and Pharmacological Distinctiveness


Substitution of 15(S)-fluprostenol with other FP receptor agonists, including its own 15(R)-epimer, is scientifically invalid due to a fundamental inversion of the classic prostaglandin stereochemical potency rule. While in most prostaglandin series the 15(S)-isomer is approximately 100-fold more potent than the 15(R)-epimer, the presence of the 16-phenoxy group in fluprostenol reverses the absolute configuration at C-15, resulting in 15(S)-fluprostenol being less active as an FP agonist than 15(R)-fluprostenol [1]. Furthermore, 15(S)-fluprostenol serves as a distinct molecular entity in the metabolic pathway of the prodrug 15(S)-fluprostenol isopropyl ester, a compound that is itself the unnatural C-15 epimer of the clinically approved glaucoma medication travoprost . Consequently, 15(S)-fluprostenol exhibits a unique pharmacological profile that is not interchangeable with other FP-class analogs, including travoprost acid, bimatoprost acid, or latanoprost acid, each of which possesses distinct receptor selectivity, functional potency, and pharmacokinetic behavior as detailed in the quantitative evidence below [2][3].

Quantitative Differentiation Evidence for 15(S)-Fluprostenol vs. Comparators: Binding, Potency, and Selectivity Data


Inverted Stereochemical Potency: 15(S)-Fluprostenol vs. 15(R)-Fluprostenol (Travoprost Acid)

In the fluprostenol series, the 16-phenoxy group reverses the typical prostaglandin stereochemical potency relationship. Unlike most prostaglandins where the 15(S)-isomer is approximately 100-fold more potent than the 15(R)-epimer, 15(S)-fluprostenol is less active as an FP agonist than 15(R)-fluprostenol [1]. Functional assays demonstrate that 15(R)-fluprostenol (travoprost acid) is a highly potent FP agonist with EC50 values in the low nanomolar range (1.4-3.6 nM) across multiple cell types, while the 15(S)-epimer exhibits significantly reduced agonist activity [2][3].

Stereochemistry FP receptor Agonist potency Structure-activity relationship

FP Receptor Binding Affinity: Fluprostenol vs. Clinically Relevant Comparators

Travoprost acid ((+)-fluprostenol) exhibits the highest FP receptor affinity among the major ocular hypotensive prostaglandin analogs. Binding assays reveal a Ki of 35 ± 5 nM for the FP receptor, which is significantly lower (indicating higher affinity) than bimatoprost acid (Ki = 83 nM) and latanoprost acid (Ki = 98 nM) [1]. This high-affinity binding profile contributes to the potent and selective activation of FP receptor signaling pathways.

Receptor binding Affinity Ki FP receptor Selectivity

Functional Agonist Potency at Cloned Human FP Receptor: Fluprostenol vs. Latanoprost Acid

In phosphoinositide (PI) turnover assays using cloned human ciliary body FP receptors, fluprostenol (EC50 = 6.1 ± 1.5 nM) is approximately 9-fold more potent than latanoprost free acid (EC50 = 54.6 ± 12.4 nM) [1]. This significant difference (p < 0.001) underscores the superior functional efficacy of fluprostenol at the human FP receptor in a clinically relevant ocular tissue model.

Functional assay EC50 Phosphoinositide turnover FP receptor Agonist potency

Receptor Selectivity Profile: Travoprost Acid (Fluprostenol) Demonstrates Highest FP Selectivity Among Analogs

Travoprost acid ((+)-fluprostenol) is the most FP-receptor-selective compound among the major ocular hypotensive prostaglandin analogs. It exhibits minimal affinity for DP (Ki = 52,000 nM), EP1 (Ki = 9,540 nM), EP3 (Ki = 3,501 nM), EP4 (Ki = 41,000 nM), IP (Ki > 90,000 nM), and TP (Ki = 121,000 nM) receptors, resulting in a selectivity window of >270-fold over the nearest off-target receptor (EP3) [1]. In contrast, bimatoprost acid displays considerably lower selectivity with Ki values of 83 nM (FP), 95 nM (EP1), and 387 nM (EP3), indicating potential for cross-reactivity with EP1 and EP3 receptors [1].

Receptor selectivity FP receptor EP1 EP3 Off-target activity

Metabolic Prodrug Relationship: 15(S)-Fluprostenol as Active Metabolite of 15(S)-Fluprostenol Isopropyl Ester

15(S)-Fluprostenol is generated via esterase-mediated hydrolysis of 15(S)-fluprostenol isopropyl ester, which is the unnatural C-15 epimer of travoprost . This metabolic relationship is directly analogous to the conversion of travoprost (fluprostenol isopropyl ester) to its active free acid, (+)-15(R)-fluprostenol [1]. The ester prodrug strategy is employed to enhance corneal penetration and ocular bioavailability, a critical design feature for topical glaucoma medications [1].

Prodrug Metabolism Esterase Pharmacokinetics Ocular delivery

Primary Research and Industrial Applications of 15(S)-Fluprostenol Based on Quantitative Evidence


Analytical Reference Standard for Impurity Profiling and Chiral Purity Assessment of Travoprost Drug Substance and Product

15(S)-Fluprostenol and its isopropyl ester prodrug are the unnatural C-15 epimers of travoprost and travoprost acid, respectively. As such, they are critical analytical reference standards for the development and validation of chiral chromatographic methods used to quantify enantiomeric purity in travoprost active pharmaceutical ingredient (API) and finished ophthalmic solutions. The inverted stereochemical potency of the fluprostenol series (15(R) more active than 15(S)) makes chiral purity control essential for ensuring consistent pharmacological activity and therapeutic efficacy [1].

Negative Control or Comparator in FP Receptor Pharmacological Studies

Given its significantly reduced FP agonist potency relative to the 15(R)-epimer, 15(S)-fluprostenol serves as an ideal negative control or comparator compound in FP receptor functional assays, binding studies, and signal transduction experiments. Researchers investigating the stereoselective activation of FP receptors can use 15(S)-fluprostenol to confirm that observed effects are specifically mediated by the correct stereoisomer and not due to non-specific interactions [2].

Investigation of Stereoselective Metabolism and Prodrug Activation in Ocular Tissues

The prodrug 15(S)-fluprostenol isopropyl ester is hydrolyzed by corneal esterases to yield 15(S)-fluprostenol. This stereoselective metabolic activation pathway can be studied using 15(S)-fluprostenol as an authentic metabolite standard in in vitro and ex vivo corneal metabolism models. Such studies are valuable for understanding the structural determinants of prodrug activation, tissue-specific esterase activity, and the pharmacokinetic-pharmacodynamic relationships of FP receptor agonist prodrugs .

Structure-Activity Relationship (SAR) Studies for Novel FP Receptor Agonists

The fluprostenol scaffold, with its 16-phenoxy modification and inverted C-15 stereochemical preference, represents an important chemotype for the development of next-generation ocular hypotensive agents. 15(S)-Fluprostenol provides a key data point in SAR studies aimed at understanding how modifications at C-15 and the C-16 phenoxy group influence FP receptor binding affinity, functional potency, and receptor subtype selectivity. Comparative analysis with 15(R)-fluprostenol, bimatoprost acid, and latanoprost acid, as detailed in Section 3, enables the rational design of more potent and selective FP agonists [3].

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